molecular formula C14H15ClN4O3 B6021102 methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate

Cat. No. B6021102
M. Wt: 322.75 g/mol
InChI Key: KLBPJFITZFMURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of beta-alanine, which is an amino acid that plays an important role in the synthesis of carnosine, a dipeptide that is found in high concentrations in muscle tissue. This compound has been shown to have a number of interesting properties that make it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is not fully understood, but it is believed to involve the hydrolysis of the methyl ester group to release beta-alanine. Once released, beta-alanine can then be transported into muscle tissue where it can be used to synthesize carnosine. The triazole ring in this compound is thought to increase the compound's stability and solubility, which allows for more efficient delivery of beta-alanine to muscle tissue.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle carnosine levels and improve exercise performance. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is its stability and solubility. This makes it a more practical form of beta-alanine for use in lab experiments. Additionally, the compound has fewer side effects than beta-alanine and can be administered in lower doses. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.

Future Directions

There are a number of interesting future directions for research on Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate. One area of research could involve further investigating the compound's potential as a prodrug for beta-alanine. This could involve studying the compound's pharmacokinetics and bioavailability in humans, as well as its potential clinical applications. Another area of research could involve investigating the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, there could be further investigation into the compound's antioxidant properties and its potential as a treatment for oxidative stress-related diseases.

Synthesis Methods

The synthesis of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate involves the reaction of beta-alanine with a chlorobenzyl azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring, which is an important structural feature of the compound. The final step in the synthesis involves the addition of a methyl ester group to the beta-alanine backbone, which increases the compound's stability and solubility.

Scientific Research Applications

Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the compound's potential as a prodrug for beta-alanine. Beta-alanine has been shown to have a number of interesting properties, including the ability to increase muscle carnosine levels and improve exercise performance. However, beta-alanine has poor bioavailability and can cause uncomfortable side effects when taken in high doses. This compound has been shown to be a more stable and soluble form of beta-alanine that can be easily administered and has fewer side effects.

properties

IUPAC Name

methyl 3-[[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-22-13(20)6-7-16-14(21)12-9-19(18-17-12)8-10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPJFITZFMURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.